molecular formula C21H16N2O4 B2980587 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 307525-85-5

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No. B2980587
CAS RN: 307525-85-5
M. Wt: 360.369
InChI Key: IEQFGBFUXBLUBI-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in scientific research applications. MI-2 is used to inhibit the activity of MYC, a transcription factor that is often overexpressed in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide exhibit promising antimicrobial properties. For instance, the condensation of 4-aminophenylacetic acid with phthalic anhydride, which yields derivatives related to the mentioned compound, has shown significant antimicrobial activities (Bedair et al., 2006). Additionally, a series of synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been evaluated for their antibacterial and antifungal activities, with some showing notable effectiveness (Debnath & Ganguly, 2015).

AChE Inhibition for Alzheimer's Disease

Phthalimide derivatives, including compounds structurally similar to this compound, have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease. These compounds' efficacy in inhibiting AChE suggests their potential as therapeutic agents for conditions related to the cholinergic system's deterioration (Andrade-Jorge et al., 2018).

Anti-Inflammatory and Anticonvulsant Activities

Several studies have synthesized and evaluated the anti-inflammatory and anticonvulsant properties of compounds related to this compound. For instance, the synthesis and evaluation of derivatives for anti-inflammatory activity have shown promising results in both in-vitro and in-vivo models (Nikalje, 2014). Similarly, the design and synthesis of derivatives as potential anticonvulsant agents have indicated their effectiveness in inhibiting seizure spread, highlighting their therapeutic potential in epilepsy management (Nikalje et al., 2011).

Synthetic Methodologies and Applications

The compound and its derivatives have also been involved in studies focusing on synthetic methodologies for producing novel compounds with potential therapeutic uses. For example, research into the green synthesis of paracetamol analogs as potential analgesic and antipyretic agents utilizes related chemical structures, demonstrating an environmentally friendly approach to drug discovery (Reddy et al., 2014).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-27-18-11-10-17(13-6-2-3-7-14(13)18)22-19(24)12-23-20(25)15-8-4-5-9-16(15)21(23)26/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFGBFUXBLUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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